molecular formula C16H16N4O2S2 B2787688 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1448067-15-9

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2787688
CAS No.: 1448067-15-9
M. Wt: 360.45
InChI Key: UJSLLBZPULLJOL-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a thiophene moiety, and a thiophene-3-carboxamide side chain. This structure combines aromaticity (thiophene rings) with a strained cyclopropane ring, which may influence its conformational rigidity and intermolecular interactions. The compound’s 1,2,4-triazole scaffold is notable for its prevalence in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c21-15(11-5-9-23-10-11)17-6-7-19-16(22)20(12-3-4-12)14(18-19)13-2-1-8-24-13/h1-2,5,8-10,12H,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSLLBZPULLJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Interactions Reference Methodology
Target Compound 1,2,4-triazole Cyclopropyl, thiophene-2-yl, thiophene-3-carboxamide Potential H-bonding (N-H, C=O) SHELXL refinement
(4S,5S)-Thiazol-5-ylmethyl derivative [PF 43(1)] Thiazole/imidazolidine Benzyl, isopropyl, phenyl H-bonding (urea, oxazolidine) SHELX-based analysis
Thiazol-5-ylmethyl carbamate [PF 43(1)] Thiazole/oxazolidine Ethylthiazolyl, methylureido π-π stacking, H-bonding Graph set analysis

Key Observations :

  • Hydrogen Bonding : The target compound’s triazole N-H and carbonyl groups likely participate in hydrogen-bonding networks, similar to the urea and oxazolidine motifs in PF 43(1) derivatives . However, the absence of bulky aromatic substituents (e.g., benzyl in PF 43(1)) may reduce π-π stacking interactions, impacting crystal packing or solubility.

Crystallographic and Computational Insights

  • Refinement Tools: The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and thermal parameters .
  • Hydrogen-Bond Analysis: Graph set analysis (as described by Bernstein et al.) provides a framework to classify H-bonding patterns (e.g., chains, rings) . The target compound’s carboxamide and triazole groups may form D (donor) and A (acceptor) motifs, analogous to urea-based systems in PF 43(1) derivatives.

Research Findings and Limitations

Methodological Considerations

  • Software Limitations : While SHELX remains robust for refinement, its handling of complex disorder or twinning may require supplementary tools like WinGX/ORTEP for visualization and validation .
  • Data Gaps : The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallography. Comparative analyses rely on extrapolation from structurally related systems.

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation of cyclopropylamine derivatives with thiophene-based precursors.
  • Coupling reactions using agents like EDC or DCC in solvents such as DMF or dichloromethane .
  • Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel) to achieve >75% yield . Example table for synthesis optimization:
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropylamine, DMF, 60°C6892%
2EDC, THF, rt8598%

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazolone carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 446.4) .

Q. What solvents and catalysts enhance reaction efficiency?

Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while coupling agents (EDC, DCC) and bases (triethylamine) accelerate amide bond formation .

Q. Which functional groups dictate reactivity?

The triazolone ring (electron-deficient) participates in nucleophilic substitutions, while the thiophene carboxamide enables hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. How can reaction yields be systematically optimized?

  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF increases cyclization efficiency by 20%) .
  • Continuous-Flow Chemistry : Reduces side reactions via precise control of residence time and reagent mixing .

Q. What computational strategies predict biological activity?

  • Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using AutoDock Vina. Docking scores (<-7.0 kcal/mol) correlate with anti-inflammatory/antimicrobial potential .
  • QSAR Modeling : Derive predictive models using descriptors like logP, topological polar surface area, and H-bond donors .

Q. How are structure-activity relationships (SAR) explored for derivatives?

  • Analog Synthesis : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Bioisosteric Replacements : Substitute thiophene with furan or pyridine to modulate electronic properties and solubility .

Q. How to resolve contradictions in biological data across studies?

  • Dose-Response Analysis : Validate activity thresholds (e.g., IC50 < 10 μM for antimicrobial effects) across multiple cell lines .
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. Which purification techniques maximize compound purity?

  • Preparative HPLC : Achieve >99% purity using C18 columns and gradients of acetonitrile/water .
  • Size-Exclusion Chromatography : Remove high-MW impurities for sensitive assays .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Strict Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps (e.g., triazole ring closure) .
  • In-Process Monitoring : Track reaction progression via TLC (Rf = 0.3 in ethyl acetate/hexane) .

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